N-(3,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 3,4-dimethoxyaniline with ethyl 4-bromobenzoate to form 3,4-dimethoxy-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with thioamide and methyl iodide to form the final product.

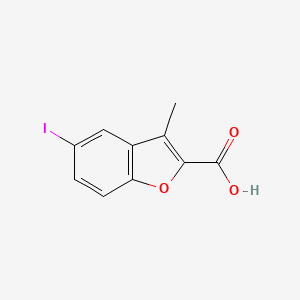

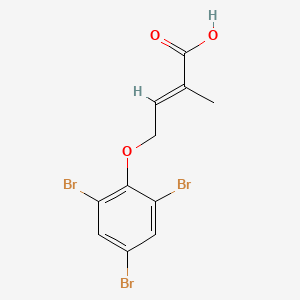

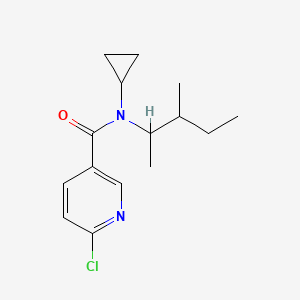

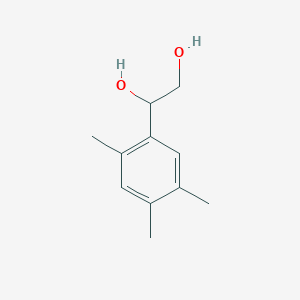

Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O3S. The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3,4-dimethoxyaniline with ethyl 4-bromobenzoate to form an intermediate, which is then reacted with thioamide and methyl iodide to form the final product.

Physical and Chemical Properties Analysis

This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The molecular weight of this compound is 355.41.

Scientific Research Applications

Synthesis and Biological Activities

- Antioxidant and Anti-inflammatory Agents : Thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds with benzofused thiazole structures showed significant activities, indicating their potential as therapeutic agents (Raut et al., 2020).

- Antimicrobial and Antitumor Properties : Thiazolidin-4-ones, a closely related structure, exhibited a broad spectrum of biological activities including antioxidant, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This highlights the versatility of thiazole derivatives in medicinal chemistry (Mech et al., 2021).

Therapeutic Potential

- Repurposed Drug Applications : Research into thiazole and similar heterocyclic compounds has revealed potential for repurposing in the treatment and management of various diseases, including infectious conditions and possibly viral infections. The adaptability of these compounds for multiple therapeutic applications underscores their importance in drug development (Bharti et al., 2021).

- Anticancer Activities : Imidazole derivatives, which share structural similarities with thiazole compounds, have been studied for their antitumor activity. Such compounds, including benzimidazole and imidazolylpeptides, have shown promising results in preclinical testing, indicating their potential in cancer therapy (Iradyan et al., 2009).

Properties

IUPAC Name |

2-anilino-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-15-9-8-13(10-16(15)24-2)19-17(22)14-11-25-18(21-14)20-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSYDLWBEMJUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2594621.png)

![2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride](/img/structure/B2594622.png)

![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)

![{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2594629.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2594632.png)

![(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2594634.png)

![1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2594635.png)